(5-Cyclopropyl-2-fluorophenyl)methanamine CAS number 1014979-14-6 properties
(5-Cyclopropyl-2-fluorophenyl)methanamine CAS number 1014979-14-6 properties
An In-depth Technical Guide to (5-Cyclopropyl-2-fluorophenyl)methanamine (CAS 1014979-14-6)
Introduction
(5-Cyclopropyl-2-fluorophenyl)methanamine is a substituted benzylamine derivative recognized for its utility as a key building block in synthetic and medicinal chemistry. Its chemical structure, incorporating both a cyclopropyl group and a fluorine atom on the phenyl ring, makes it a valuable intermediate for the development of complex molecules, particularly in the pharmaceutical industry.
The strategic incorporation of these specific moieties is a deliberate choice in modern drug design. The cyclopropyl group, a small, strained carbocycle, acts as a rigid, three-dimensional scaffold and is often used as a bioisosteric replacement for gem-dimethyl or vinyl groups.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the high sp3 character and the unique electronic nature of the cyclopropyl ring can improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
The fluorine atom at the ortho-position to the aminomethyl group provides additional advantages. Fluorine's high electronegativity can modulate the basicity (pKa) of the amine, influence molecular conformation, and block sites of potential metabolism. It can also participate in favorable hydrogen bonding or dipole-dipole interactions within a protein's binding pocket. Consequently, (5-Cyclopropyl-2-fluorophenyl)methanamine is frequently employed in the synthesis of kinase inhibitors for cancer therapy and other bioactive compounds where target selectivity and a favorable pharmacokinetic profile are critical.[3] This guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its applications for researchers in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of (5-Cyclopropyl-2-fluorophenyl)methanamine are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 1014979-14-6 | [4][5] |
| Molecular Formula | C₁₀H₁₂FN | [4][5] |
| Molecular Weight | 165.21 g/mol | [3][5] |
| Appearance | Liquid | [4][6] |
| Purity | ≥95% - 97% | [3][4] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5] |
| InChI Key | LIPMVQGETXGBLZ-UHFFFAOYSA-N | [4][6] |
| SMILES | NCC1=CC(C2CC2)=CC=C1F |
Spectroscopic Profile
While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, its structural features allow for the prediction of its key spectroscopic characteristics.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted collision cross-section (CCS) values, useful for ion mobility-mass spectrometry, are available for various adducts.[7]
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 166.10266 | 128.5 |
| [M+Na]⁺ | 188.08460 | 138.4 |
| [M+K]⁺ | 204.05854 | 134.6 |
| [M-H]⁻ | 164.08810 | 134.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, cyclopropyl, and aminomethyl substituents. The benzylic protons (-CH₂) would likely appear as a singlet or a doublet adjacent to the amine. The protons of the primary amine (-NH₂) would be a broad singlet. The cyclopropyl group would exhibit complex multiplets in the aliphatic region (typically 0.5-1.5 ppm).
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¹³C NMR: The spectrum would display ten unique carbon signals. The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant. Other aromatic carbons would exhibit smaller two- and three-bond C-F couplings, which are invaluable for definitive signal assignment.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Synthesis and Purification
Retrosynthetic Analysis
The retrosynthetic strategy involves disconnecting the molecule at its most synthetically accessible bonds. The primary amine can be derived from the reduction of a nitrile group, a highly reliable transformation. The cyclopropyl group can be installed onto the aromatic ring via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.
Proposed Synthetic Pathway
This proposed synthesis begins with commercially available 5-bromo-2-fluorobenzonitrile and uses a two-step sequence of Suzuki coupling and nitrile reduction.
Experimental Protocol:
Step 1: Suzuki Coupling to Synthesize 5-Cyclopropyl-2-fluorobenzonitrile
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-fluorobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene)palladium(II) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the intermediate nitrile.
Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial for achieving high efficiency in cross-coupling reactions involving aryl bromides. The aqueous base (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle.
Step 2: Nitrile Reduction to Synthesize (5-Cyclopropyl-2-fluorophenyl)methanamine
-
Setup: Dissolve the purified 5-cyclopropyl-2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, ~2.0 eq) in THF, to the cooled solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts.
-
Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by distillation or chromatography if necessary.
Causality: LiAlH₄ is a potent, unselective reducing agent capable of reducing the nitrile to a primary amine. The reaction is performed in an anhydrous aprotic solvent like THF as LiAlH₄ reacts violently with water. The careful, sequential quenching procedure is a standard and validated method for ensuring safety and achieving a clean product.
Chemical Reactivity and Applications
Role in Medicinal Chemistry
The title compound is primarily an intermediate, meaning its value lies in its subsequent reactions to build more complex molecules.[3] The primary amine serves as a versatile chemical handle for a wide range of transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Alkylation: Reaction with alkyl halides.
-
Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.
The combination of the cyclopropyl and fluoro-phenyl motifs provides a unique structural and electronic profile that medicinal chemists leverage to optimize drug candidates.
Safety and Handling
(5-Cyclopropyl-2-fluorophenyl)methanamine is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory setting.
| Hazard Class | GHS Classification | Pictogram | Precautionary Statement |
| Acute Toxicity | Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Skin Corrosion | Category 1B/1C | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage |
Data compiled from supplier Safety Data Sheets (SDS).[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8] Do not breathe vapors or mists.
Storage and Handling
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Handle under an inert atmosphere (e.g., nitrogen) to prevent degradation.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting.[5] Rinse mouth with water. If the victim is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.
Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow product to enter drains.
Conclusion
(5-Cyclopropyl-2-fluorophenyl)methanamine, CAS 1014979-14-6, is a strategically designed chemical intermediate of significant value to the drug discovery and development community. Its structure provides a unique combination of conformational rigidity, metabolic stability, and versatile chemical reactivity. Understanding its properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in the creation of next-generation therapeutics. This guide serves as a technical resource to empower researchers in leveraging this potent building block for their scientific endeavors.
References
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(5-Cyclopropyl-2-fluorophenyl)methanamine. MySkinRecipes. [Link]
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(5-Cyclopropyl-2-fluorophenyl)methanamine. Lead Sciences. [Link]
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(5-cyclopropyl-2-fluorophenyl)methanamine (C10H12FN). PubChemLite. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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